4-(Pyridin-4-ylmethyl)oxane-4-carboxylic acid
CAS No.: 1393330-61-4
Cat. No.: VC7411591
Molecular Formula: C12H15NO3
Molecular Weight: 221.256
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1393330-61-4 |
|---|---|
| Molecular Formula | C12H15NO3 |
| Molecular Weight | 221.256 |
| IUPAC Name | 4-(pyridin-4-ylmethyl)oxane-4-carboxylic acid |
| Standard InChI | InChI=1S/C12H15NO3/c14-11(15)12(3-7-16-8-4-12)9-10-1-5-13-6-2-10/h1-2,5-6H,3-4,7-9H2,(H,14,15) |
| Standard InChI Key | DMDHJBQCCXONNH-UHFFFAOYSA-N |
| SMILES | C1COCCC1(CC2=CC=NC=C2)C(=O)O |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a six-membered oxane ring fused to a pyridine moiety via a methylene bridge. The carboxylic acid group at the 4-position introduces polarity and hydrogen-bonding capabilities, critical for interactions in biological systems . Key structural attributes include:
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Oxane Ring: A saturated oxygen-containing heterocycle contributing to conformational flexibility.
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Pyridin-4-ylmethyl Substituent: An aromatic nitrogen heterocycle that enhances electronic delocalization and potential π-π stacking interactions.
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Carboxylic Acid Functional Group: A proton donor/acceptor site enabling salt formation and coordination chemistry.
The three-dimensional conformation, stabilized by intramolecular hydrogen bonding between the carboxylic acid and pyridine nitrogen, influences its reactivity and solubility .
Synthesis and Characterization
Synthetic Pathways
The synthesis of 4-(Pyridin-4-ylmethyl)oxane-4-carboxylic acid typically involves multi-step protocols:
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Oxane Ring Formation: Cyclization of diols or epoxides under acidic or basic conditions.
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Pyridine Substitution: Alkylation or nucleophilic substitution to introduce the pyridin-4-ylmethyl group.
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Carboxylic Acid Installation: Oxidation of a primary alcohol or hydrolysis of a nitrile precursor .
A representative route begins with 4-hydroxymethyltetrahydropyran, which undergoes Mitsunobu coupling with pyridin-4-ylmethanol, followed by oxidation of the resultant alcohol to the carboxylic acid .
Purification and Quality Control
Industrial-scale production achieves ≥95% purity via recrystallization from ethanol/water mixtures or chromatographic methods . Critical quality parameters include:
| Parameter | Specification | Method |
|---|---|---|
| Purity | ≥95% | HPLC |
| Melting Point | 152–154°C | Differential Scanning Calorimetry |
| Residual Solvents | <0.1% (v/v) | Gas Chromatography |
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 25 mg/mL) but limited aqueous solubility (0.8 mg/mL at pH 7) . Stability studies indicate no degradation under inert atmospheres at 25°C for 12 months, though hydrolysis of the ester analogs occurs under acidic or alkaline conditions .
Spectroscopic Data
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H NMR (400 MHz, DMSO-d6): δ 8.52 (d, 2H, pyridine-H), 7.35 (d, 2H, pyridine-H), 3.85–3.70 (m, 4H, oxane-H), 2.90 (s, 2H, CH) .
Comparative Structural Analysis
Analogous Compounds
The compound’s uniqueness becomes evident when compared to structurally related molecules:
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. Its carboxylic acid group facilitates conjugation to polymeric carriers for prodrug development .
Material Science
Functionalization of the oxane ring enables the creation of metal-organic frameworks (MOFs) with applications in gas storage and catalysis. The pyridine moiety acts as a ligand for transition metals like palladium and ruthenium .
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